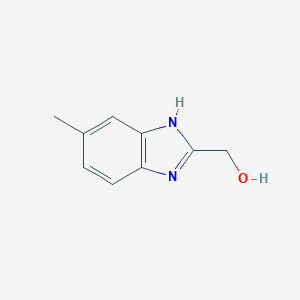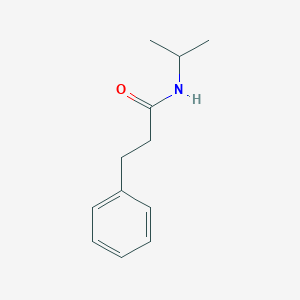
N-Isopropyl-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-3-phenylpropanamide is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 .
Synthesis Analysis
The reduction of secondary amides to amines is an important transformation for the total synthesis of alkaloids and pharmaceuticals . A simple method for the direct reduction of secondary amides uses only two reagents, triflic anhydride for amide activation, and NaBH4 for reduction . This reaction works well with several types of secondary amides including aromatic amides, aliphatic amides, and α,β-unsaturated amides .Molecular Structure Analysis
The molecular structure of N-Isopropyl-3-phenylpropanamide consists of 12 carbon atoms, 17 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
N-Isopropyl-3-phenylpropanamide is a solid at room temperature . It has a molecular weight of 191.27 .Aplicaciones Científicas De Investigación
-
Material Science
- Application : N-Isopropyl-3-phenylpropanamide is used in the preparation of poly(N-isopropyl methacrylamide)-based hydrogel microspheres .
- Method of Application : These microspheres are prepared via aqueous free radical precipitation polymerization . The microgels have a peculiar heterogeneous structure, for example a core–shell and non-thermoresponsive nanostructure in the core region, that originates from the precipitation polymerization process .
- Results : The microgels have a volume-transition temperature of 43 C . These findings can be expected to advance the design of new materials such as thermoresponsive nanosheets and stimuli-responsive coatings .
-
Medicinal Applications
-
Chemical Synthesis
- Application : N-Isopropyl-3-phenylpropanamide is used in the chemoselective reduction of secondary amides and lactams to amines .
- Method of Application : The reduction of secondary amides to amines is an important transformation for the total synthesis of alkaloids and pharmaceuticals . The method involves the use of only two reagents, triflic anhydride for amide activation, and NaBH4 for reduction . The reaction works well with several types of secondary amides including aromatic amides, aliphatic amides, and α,β-unsaturated amides .
- Results : It is noteworthy that N-isopropyl-3-phenylpropanamide, an aliphatic amide, also reacted smoothly to give amine in 70% yield .
-
Pharmaceutical Industry
- Application : N-Isopropyl-3-phenylpropanamide is used in the pharmaceutical industry, but the specific application is not mentioned in the source .
- Method of Application : The specific methods of application in the pharmaceutical industry are not mentioned in the source .
- Results : The specific results or outcomes obtained are not mentioned in the source .
Safety And Hazards
Propiedades
IUPAC Name |
3-phenyl-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10(2)13-12(14)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRLCOGVOHEKBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337321 |
Source


|
| Record name | N-Isopropyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-3-phenylpropanamide | |
CAS RN |
56146-87-3 |
Source


|
| Record name | N-Isopropyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

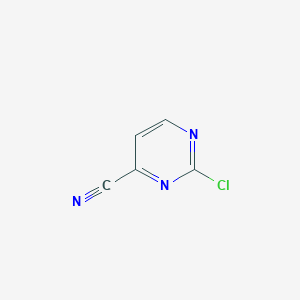
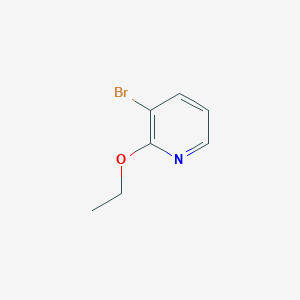
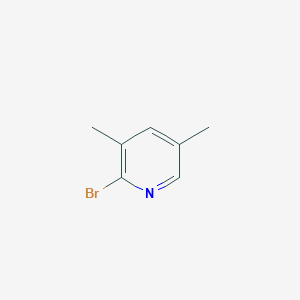
![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)

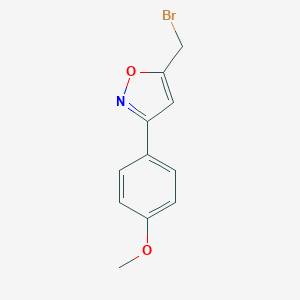
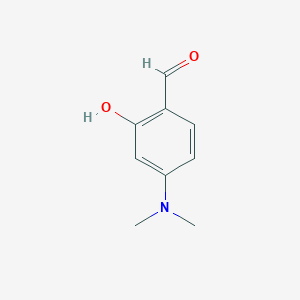
![[4-[(E)-inden-1-ylidenemethyl]phenyl]urea](/img/structure/B180963.png)
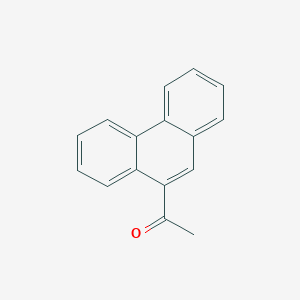
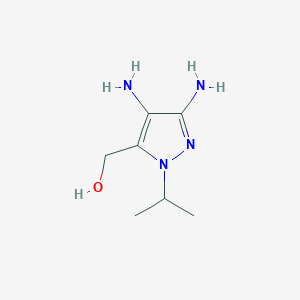
![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)
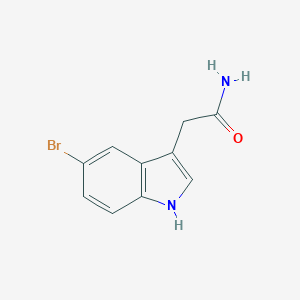
![4-[(E)-2-quinolin-8-ylethenyl]aniline](/img/structure/B180969.png)
